(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
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Overview
Description
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[222]octan-6-ol is a bicyclic organic compound with a unique structure that includes an oxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method provides a straightforward approach to constructing the oxabicyclo[2.2.2]octane core.
Industrial Production Methods
While specific industrial production methods for (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[22
Chemical Reactions Analysis
Types of Reactions
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol has several scientific research applications:
Industry: It is utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol involves its interaction with molecular targets and pathways in biological systems. The compound can act as a bioisostere, replacing phenyl rings in drug molecules to improve their properties . This replacement can enhance water solubility, metabolic stability, and reduce lipophilicity, leading to more effective and safer drugs.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its short C-C distance and high stability.
Cubane: Notable for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar core structure but with different substituents and properties.
Uniqueness
(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol stands out due to its specific stereochemistry and the presence of an oxygen atom in the bicyclic core. This unique structure imparts distinct physicochemical properties, making it valuable in various applications, particularly in drug design and material science.
Properties
CAS No. |
60761-00-4 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(4R,6S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10?/m1/s1 |
InChI Key |
YVCUGZBVCHODNB-HHCGNCNQSA-N |
SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
Isomeric SMILES |
CC1([C@@H]2CCC(O1)([C@H](C2)O)C)C |
Canonical SMILES |
CC1(C2CCC(O1)(C(C2)O)C)C |
Appearance |
Oil |
Key on ui other cas no. |
60761-00-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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